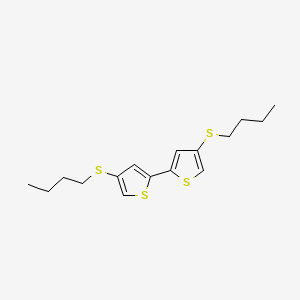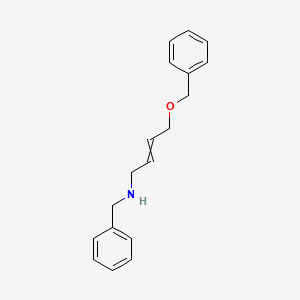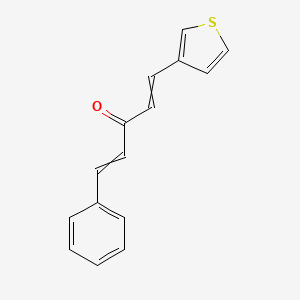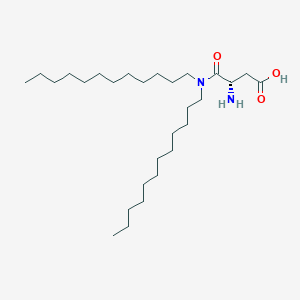
N,N-Didodecyl-L-alpha-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Didodecyl-L-alpha-asparagine: is a synthetic derivative of the naturally occurring amino acid, asparagine. It is characterized by the presence of two dodecyl (C12) chains attached to the nitrogen atoms of the asparagine molecule. This modification imparts unique physicochemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-L-alpha-asparagine typically involves the reaction of L-alpha-asparagine with dodecylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: N,N-Didodecyl-L-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The dodecyl chains can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various alkyl halides or functionalized reagents can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecyl chains can yield dodecanoic acid, while reduction of the amide bond can produce dodecylamine .
科学研究应用
Chemistry: N,N-Didodecyl-L-alpha-asparagine is used as a surfactant in various chemical reactions and processes due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used to study membrane proteins and their interactions. Its surfactant properties help in solubilizing and stabilizing membrane-bound proteins for structural and functional studies .
Medicine: Its ability to form micelles and vesicles can be exploited to encapsulate and deliver hydrophobic drugs to specific targets in the body .
Industry: this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in creating stable emulsions and improving the texture and performance of these products .
作用机制
The mechanism of action of N,N-Didodecyl-L-alpha-asparagine is primarily related to its surfactant properties. The dodecyl chains interact with hydrophobic regions of molecules, while the asparagine moiety interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and solubilize hydrophobic compounds .
Molecular Targets and Pathways: In biological systems, this compound can interact with membrane proteins and lipids, affecting their structure and function. It can also influence cellular signaling pathways by modulating the activity of membrane-bound receptors and enzymes .
相似化合物的比较
N,N-Didodecyl-L-alpha-glutamine: Similar structure but with a glutamine backbone.
N,N-Didodecyl-L-alpha-aspartic acid: Similar structure but with an aspartic acid backbone.
Uniqueness: N,N-Didodecyl-L-alpha-asparagine is unique due to its specific combination of dodecyl chains and asparagine backbone. This combination imparts distinct physicochemical properties, such as enhanced solubility and surfactant activity, making it particularly useful in various applications .
属性
CAS 编号 |
189250-86-0 |
|---|---|
分子式 |
C28H56N2O3 |
分子量 |
468.8 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-(didodecylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-30(28(33)26(29)25-27(31)32)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25,29H2,1-2H3,(H,31,32)/t26-/m0/s1 |
InChI 键 |
VGWVRUAQOVTJBK-SANMLTNESA-N |
手性 SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


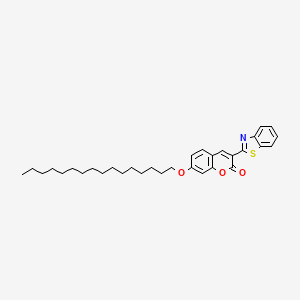
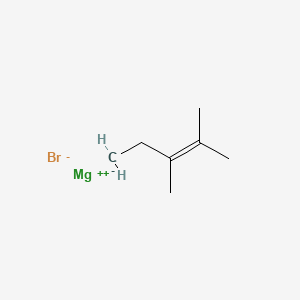
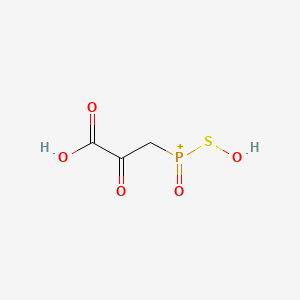
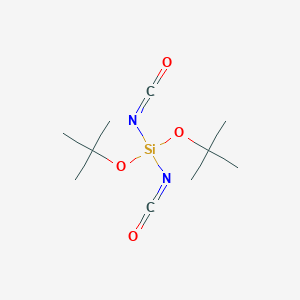
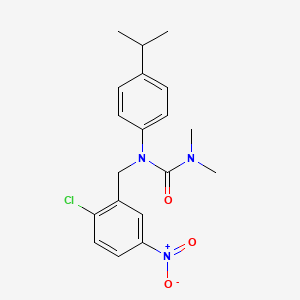
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
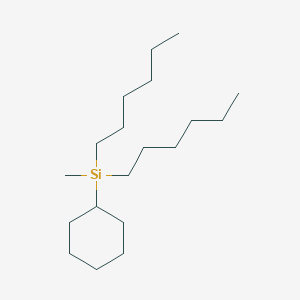

![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
